SC 34301

Gastric Acid Secretion Peptic Ulcer PGE1 Analog

SC 34301 (Enisoprost; CAS 81026-63-3) is a synthetic prostaglandin E1 (PGE1) methyl ester analog with established oral bioavailability. As a structural derivative of misoprostol featuring a Δ4Z unsaturation in the alpha chain, SC 34301 demonstrates enhanced gastric antisecretory potency and extended duration of action relative to its parent compound.

Molecular Formula C22H36O5
Molecular Weight 380.5 g/mol
CAS No. 81026-63-3
Cat. No. B1671294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC 34301
CAS81026-63-3
Synonyms11,16-dihydroxy-16-methyl-9-oxoprost-4,13-dien-1-oic acid
enisoprost
Molecular FormulaC22H36O5
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)O
InChIInChI=1S/C22H36O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h6-7,10,12,17-18,20,24,26H,4-5,8-9,11,13-16H2,1-3H3/b7-6-,12-10+/t17-,18-,20-,22?/m1/s1
InChIKeyCIBHDGPIOICRGX-ZQCHCGQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SC 34301 (Enisoprost) CAS 81026-63-3: A Differentiated PGE1 Analog for Gastric Antisecretory, Immunomodulation, and Translocation Research


SC 34301 (Enisoprost; CAS 81026-63-3) is a synthetic prostaglandin E1 (PGE1) methyl ester analog with established oral bioavailability [1]. As a structural derivative of misoprostol featuring a Δ4Z unsaturation in the alpha chain, SC 34301 demonstrates enhanced gastric antisecretory potency and extended duration of action relative to its parent compound [2]. The compound has been characterized for its capacity to modulate multiple physiological pathways, including inhibition of gastric acid and pepsin secretion, reduction of post-burn bacterial translocation, and concentration-dependent suppression of immune cell activation [3][4].

Why SC 34301 (Enisoprost) Cannot Be Interchanged with Generic PGE1 Analogs: Critical Divergence in Potency and Duration


PGE1 analogs exhibit substantial pharmacodynamic heterogeneity stemming from differential alpha- and omega-chain modifications. Generic substitution of SC 34301 with misoprostol or alprostadil is not supported by empirical evidence due to quantitatively distinct gastric antisecretory efficacy, receptor binding kinetics, and duration of action [1]. For example, SC 34301 at a 100 µg dose produces significantly greater nocturnal acid suppression than misoprostol at 200 µg in human subjects [2]. Furthermore, SC 34301 demonstrates an IC50 of 8 nM at canine gastric parietal cell PGE receptors compared to 10 nM for misoprostol and 37 nM for PGE1, confirming that receptor engagement is not interchangeable across the class [3].

Quantitative Differentiation of SC 34301 (Enisoprost) Against Key PGE1 Analogs: Head-to-Head and Cross-Study Evidence


Superior Nocturnal Gastric Antisecretory Potency vs. Misoprostol in Healthy Human Volunteers

In a direct clinical comparison, SC 34301 (Enisoprost) at doses of 100, 200, and 400 µg produced significantly greater inhibition of nocturnal gastric acid secretion than misoprostol 200 µg in 20 healthy male subjects. Each enisoprost dose markedly suppressed mean acid output, hydrogen ion activity, pH, and peptic activity for up to 10 hours [1].

Gastric Acid Secretion Peptic Ulcer PGE1 Analog

Parallel Reduction in Post-Burn Bacterial Translocation vs. Misoprostol in a Murine Thermal Injury Model

In a parallel-arm study, both SC 34301 and misoprostol were administered to BALB/c mice at 20 or 200 µg/kg/day for 3 days prior to 20% full-thickness burn and 14C-E. coli gavage. High-dose (200 µg/kg) treatment with either compound reduced the magnitude of 14C-E. coli translocation, while low-dose (20 µg/kg) treatment enhanced bacterial clearance [1].

Bacterial Translocation Burn Injury Immunomodulation

Potent, Concentration-Dependent Immunosuppression of Human PBMC Proliferation vs. 5-Lipoxygenase Inhibitor SC-45662

SC 34301 inhibited phytohemagglutinin-stimulated human peripheral blood mononuclear cell (PBMC) proliferation in a concentration-dependent manner, achieving 4.0%, 21.7%, and 74.3% inhibition at 0.1, 1.0, and 10 µg/mL, respectively. In parallel, the 5-lipoxygenase inhibitor SC-45662 yielded 5.0%, 9.7%, and 79.7% inhibition at identical concentrations [1].

Immunosuppression T Cell Proliferation Cytokine Inhibition

Higher Gastric Parietal Cell PGE Receptor Binding Affinity vs. Misoprostol and PGE1

In enriched canine gastric parietal cell preparations, SC 34301 exhibited an IC50 of 8 nM for PGE receptor binding using [3H]misoprostol free acid. This represents higher affinity than misoprostol (IC50 10 nM) and substantially greater affinity than PGE1 (IC50 37 nM) [1].

Receptor Binding EP3 Receptor Parietal Cell

Greater Intestinal PGE Receptor Binding Affinity vs. SC-46275, Comparable to Misoprostol

In canine small intestinal mucosal and muscle membranes, SC 34301 demonstrated an IC50 range of 0.39–1.2 µM for PGE receptor binding, which is comparable to misoprostol (IC50 0.39–1.2 µM) and substantially lower (i.e., higher affinity) than the cyclopentenyl analog SC-46275 (IC50 13–20 µM) [1].

Intestinal Receptor EP Receptor Diarrheagenic Potential

Superior Gastric Antisecretory Potency vs. 18-Cycloalkyl Analogues

In a SAR study of 18-cycloalkyl enisoprost analogues, SC 34301 served as the reference compound against which modified derivatives were compared. The cyclopropyl, cyclobutyl, and cyclopentyl analogues exhibited approximately one-fourth the gastric antisecretory potency of SC 34301, while the cyclohexyl and cycloheptyl analogues showed very weak activity, and the 20-hydroxy analogue was inactive at 100× the ED50 of SC 34301 [1].

Structure-Activity Relationship Antisecretory Omega-Chain Metabolism

Optimal Research and Procurement Applications for SC 34301 (Enisoprost) Based on Verified Differentiation


Gastric Antisecretory Pharmacology and Peptic Ulcer Model Development

SC 34301 is the preferred PGE1 analog for studies requiring robust and prolonged gastric acid and pepsin suppression. Direct human evidence demonstrates that SC 34301 at 100 µg outperforms misoprostol at 200 µg in reducing nocturnal acid output, with effects lasting up to 10 hours [1]. Its higher gastric parietal cell receptor affinity (IC50 8 nM vs. 37 nM for PGE1) [2] further supports its use in gastric mucosal protection and ulcer healing models.

Burn Injury-Induced Bacterial Translocation and Gut Barrier Dysfunction Studies

SC 34301 has been directly validated in a murine thermal injury model to reduce bacterial translocation at high doses (200 µg/kg) and enhance bacterial clearance at low doses (20 µg/kg), with efficacy comparable to misoprostol [3]. Investigators studying post-burn sepsis, gut-derived systemic inflammation, or intestinal permeability may select SC 34301 based on its additional antisecretory and immunomodulatory properties.

In Vitro Immunomodulation and T Cell Suppression Assays

SC 34301 provides concentration-dependent inhibition of human PBMC proliferation (74.3% at 10 µg/mL) and suppresses both IL-2 production and IL-2 responsiveness without impairing IL-2 receptor acquisition [4]. This distinct profile supports its use in mechanistic studies of PGE-mediated immunosuppression, particularly in transplantation tolerance and autoimmune disease models.

PGE Receptor Binding and Selectivity Profiling in Gastric vs. Intestinal Tissues

SC 34301 exhibits high affinity for canine gastric parietal cell PGE receptors (IC50 8 nM) and moderate affinity for intestinal receptors (IC50 0.39–1.2 µM), providing a valuable reference compound for EP3 receptor studies and for assessing the gastric vs. intestinal selectivity of novel prostaglandin derivatives [2]. Its well-characterized binding profile makes it a suitable positive control in receptor occupancy and competitive binding experiments.

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